1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets. For example, pyrazole derivatives, which share a similar heterocyclic structure, have been reported to interact with enzymes like acetylcholinesterase (AchE) in the nervous system .
Mode of Action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the function of the target and lead to various downstream effects .
Biochemical Pathways
The inhibition of enzymes like AchE can affect various biochemical pathways. For example, AchE is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve signal transmission .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, inhibition of AchE can lead to changes in nerve signal transmission, potentially affecting behavior and movement .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage . Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in stress response and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the hydrolysis of acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade into various metabolites, which can have different biochemical properties and effects . In in vitro studies, the stability of this compound has been shown to be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzohydrazide with phenyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common due to the stability of the ring system.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Reactions: Products include various substituted phenylureas, depending on the nucleophile used.
Oxidation and Reduction: Products are typically modified oxadiazole derivatives.
Comparison with Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and biological activities.
N-[(1R)-1-(4-Bromophenyl)ethyl]-5-fluoro-2-hydroxybenzamide: Another bromophenyl derivative with distinct biological properties.
Uniqueness: 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea stands out due to its stable oxadiazole ring and the potential for diverse chemical modifications. Its unique structure allows for specific interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWZJCEJNCOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.